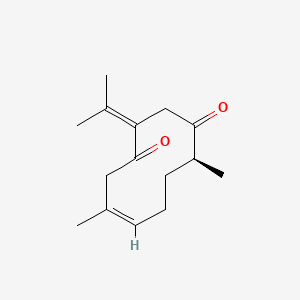

Dehydrocurdione

Description

(6E,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione has been reported in Curcuma aromatica, Curcuma zedoaria, and other organisms with data available.

a zedoary-derived sesquiterpene; structure in first source

Structure

3D Structure

Properties

CAS No. |

38230-32-9 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(6E,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione |

InChI |

InChI=1S/C15H22O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,12H,5,7-9H2,1-4H3/b11-6+/t12-/m0/s1 |

InChI Key |

ZYPUZCWWTYIGFV-BCMYLCSRSA-N |

Isomeric SMILES |

C[C@H]1CC/C=C(\CC(=O)C(=C(C)C)CC1=O)/C |

Canonical SMILES |

CC1CCC=C(CC(=O)C(=C(C)C)CC1=O)C |

Synonyms |

dehydrocurdione |

Origin of Product |

United States |

Foundational & Exploratory

Dehydrocurdione: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocurdione, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. First identified in the rhizomes of Curcuma zedoaria, this compound has since been isolated from various other species within the Curcuma genus. Its mechanism of action is primarily attributed to the modulation of the Keap1-Nrf2 signaling pathway, leading to the induction of the cytoprotective enzyme heme oxygenase-1 (HO-1). This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and purification, and a summary of its quantitative biological data. Furthermore, this guide includes visualizations of key experimental workflows and signaling pathways to facilitate a deeper understanding of this promising bioactive molecule.

Discovery and Natural Sources

This compound was first isolated from zedoary (Curcuma zedoaria), a perennial herb belonging to the ginger family (Zingiberaceae). It is a germacrane-type sesquiterpenoid that contributes to the medicinal properties of the plant's rhizomes. Subsequent phytochemical investigations have identified this compound in other Curcuma species, establishing this genus as the primary natural source of the compound.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Curcuma zedoaria (Zedoary) | Zingiberaceae | Rhizome | [1] |

| Curcuma phaeocaulis | Zingiberaceae | Rhizome | [1] |

| Curcuma aromatica | Zingiberaceae | Rhizome | [1] |

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by a series of chromatographic techniques. The following protocol is a synthesized methodology based on established procedures for isolating this compound from the dried rhizomes of Curcuma zedoaria.

Extraction

-

Preparation of Plant Material : Obtain dried rhizomes of Curcuma zedoaria and grind them into a fine powder.

-

Solvent Extraction :

-

Soak the powdered rhizomes (e.g., 1.0 kg) in n-hexane (e.g., 5 L) at room temperature for 3 days.

-

Decant the n-hexane extract and filter.

-

Repeat the extraction process twice more with fresh n-hexane.

-

Combine all the n-hexane filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

-

Chromatographic Purification

-

Silica Gel Column Chromatography :

-

Subject the crude n-hexane extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions containing this compound based on TLC analysis.

-

-

Preparative Thin-Layer Chromatography (PTLC) :

-

Further purify the this compound-containing fractions using PTLC on silica gel plates.

-

Develop the plates with an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate).

-

Visualize the bands under UV light and scrape the band corresponding to this compound.

-

Elute the compound from the silica gel with a suitable solvent (e.g., ethyl acetate or chloroform) and evaporate the solvent.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

For final purification, subject the sample to preparative HPLC.

-

Utilize a reversed-phase column (e.g., C18) with a mobile phase such as a gradient of methanol and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Experimental workflow for the isolation and purification of this compound.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied. The compound has been shown to be effective in various in vitro and in vivo models of inflammation.

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Assay | Animal Model | Dosage | Effect | Reference(s) |

| Acetic Acid-Induced Writhing | ICR Mice | 40-200 mg/kg (p.o.) | Mitigated writhing reflex | [1] |

| Carrageenan-Induced Paw Edema | Wistar Rats | 200 mg/kg (p.o.) | Inhibited paw edema | [1] |

| Adjuvant-Induced Chronic Arthritis | Wistar Rats | 120 mg/kg/day for 12 days (p.o.) | Significantly reduced chronic arthritis | [1] |

Table 3: In Vitro Biological Activity of this compound

| Activity | Cell Line / System | Quantitative Data | Reference(s) |

| Cyclooxygenase Inhibition | In vitro assay | Minimal inhibition (IC50 > 100 µM) | [1] |

| Heme Oxygenase-1 (HO-1) Induction | RAW 264.7 Macrophages | Significant increase in mRNA and protein levels at 100 µM | [2] |

| Nitric Oxide (NO) Release Inhibition | Lipopolysaccharide-induced RAW 264.7 Macrophages | Suppresses NO release | [2] |

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. This compound can interact with Keap1, leading to the dissociation of Nrf2. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1). The induction of HO-1 plays a crucial role in the resolution of inflammation.

Signaling pathway of this compound-induced HO-1 expression.

Conclusion

This compound stands out as a promising natural product with well-documented anti-inflammatory properties. Its defined natural sources in the Curcuma genus and established isolation protocols provide a solid foundation for further research and development. The elucidation of its mechanism of action through the Keap1-Nrf2-HO-1 pathway offers a clear target for drug design and optimization. The quantitative data presented in this guide underscore its potential as a therapeutic agent. Future investigations should focus on expanding the toxicological profile, conducting preclinical and clinical trials to validate its efficacy and safety in humans, and exploring its potential in other therapeutic areas.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Dehydrocurdione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocurdione is a naturally occurring germacrane sesquiterpenoid that has been isolated from several plant species, most notably from the rhizomes of Curcuma zedoaria (zedoary).[1][2] This compound belongs to a class of sesquiterpenoids characterized by a ten-membered carbon ring.[3][4] this compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and antioxidant effects.[5] Its biological activity is intrinsically linked to its unique three-dimensional structure and stereochemical configuration. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of this compound, along with relevant experimental methodologies.

Chemical Structure and Identification

This compound is a bicyclic sesquiterpenoid dione. Its core structure consists of a cyclodec-6-ene-1,4-dione ring substituted with a methyl group at position 6, another methyl group at position 10, and an isopropylidene group at position 3.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₁₅H₂₂O₂ |

| IUPAC Name | (6E,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione[1] |

| CAS Number | 38230-32-9[1] |

| Molecular Weight | 234.33 g/mol [1] |

| InChI Key | ZYPUZCWWTYIGFV-BCMYLCSRSA-N[1] |

| SMILES | C[C@H]1CC/C=C(/CC(=O)C(=C(C)C)CC1=O)\C[1] |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The molecule contains one chiral center and one geometric isomerism site.

-

Absolute Configuration: The chiral center is located at the C-10 position. The absolute configuration has been determined to be S.[1]

-

Geometric Isomerism: The double bond between C-6 and C-7 exhibits E (entgegen) geometry.[1]

Therefore, the complete stereochemical descriptor for this compound is (6E,10S) . The determination of this absolute configuration typically relies on a combination of spectroscopic techniques and, where possible, X-ray crystallography of the pure enantiomer or a suitable derivative.[6][7]

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is supported by a range of spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| Mass Spec (GC-MS) | m/z 234 (M+), 178, 164, 152, 121, 96, 68, 41[8] |

| Infrared (IR, CHCl₃) | νₘₐₓ cm⁻¹: 2934, 1742, 1680, 1453, 1375[8] |

| UV-Vis (MeOH) | λₘₐₓ nm (log ε): 207 (1.16)[8] |

| ¹³C NMR (CDCl₃) | Data not explicitly found in a readily available source, but would be crucial for full structural confirmation. |

| ¹H NMR (CDCl₃) | Specific chemical shifts and coupling constants are required for complete assignment and are typically found in specialized publications. |

Experimental Protocols

Isolation of this compound from Curcuma zedoaria

The following is a generalized protocol based on methods for isolating sesquiterpenoids from plant material.

1. Extraction:

- Air-dried and powdered rhizomes of Curcuma zedoaria are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature.

- The extraction is typically repeated multiple times to ensure exhaustive recovery of the constituents.

- The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

- The fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

3. Chromatographic Purification:

- The this compound-rich fraction (typically the chloroform or n-hexane fraction) is subjected to column chromatography over silica gel.

- A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

- Fractions are collected and analyzed by TLC. Those containing the target compound are pooled and concentrated.

- Further purification can be achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[9]

4. Structural Elucidation:

- The purified compound is identified and its structure elucidated using a combination of spectroscopic methods, including Mass Spectrometry (MS), ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).

- Infrared (IR) spectroscopy is used to identify functional groups (e.g., carbonyls, double bonds).

- UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

Biological Activity and Signaling Pathway

This compound exhibits notable anti-inflammatory and antioxidant properties.[5] One of its key mechanisms of action involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[10][11] this compound interacts with Keap1 (Kelch-like ECH-associated protein 1), which is a repressor of Nrf2. This interaction leads to the translocation of Nrf2 to the nucleus, where it binds to the ARE and upregulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1).[10][11]

Caption: Nrf2-ARE signaling pathway activated by this compound.

Experimental Workflow: Isolation to Identification

The process of obtaining and characterizing this compound from a natural source follows a logical and systematic workflow.

Caption: Workflow for isolation and identification of this compound.

Conclusion

This compound is a sesquiterpenoid with a well-defined chemical structure and stereochemistry that are crucial for its biological activities. This guide has provided a detailed overview of its structural features, physicochemical properties, and the experimental protocols used for its isolation and characterization. The elucidation of its mechanism of action, particularly its role in the Nrf2 signaling pathway, opens avenues for its potential application in the development of novel anti-inflammatory and antioxidant therapies. Further research, including total synthesis and the generation of analogues, will be invaluable in exploring the full therapeutic potential of this interesting natural product.

References

- 1. This compound | C15H22O2 | CID 10421549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure of this compound, a Sesquiterpenoid of Curcuma zedoaria [jstage.jst.go.jp]

- 3. Showing Compound this compound (FDB014082) - FooDB [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0035407) [hmdb.ca]

- 5. Antiinflammatory potency of this compound, a zedoary-derived sesquiterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absolute configuration - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Simultaneous purification of dihydrotanshinone, tanshinone I, cryptotanshinone, and tanshinone IIA from Salvia miltiorrhiza and their anti-inflammatory activities investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Datasheet DC Chemicals [dcchemicals.com]

- 11. medchemexpress.com [medchemexpress.com]

The Biosynthetic Pathway of Dehydrocurdione in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocurdione, a bioactive sesquiterpenoid predominantly found in plants of the Curcuma genus, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and potential intermediates. It also outlines relevant experimental protocols for pathway elucidation and presents a framework for quantitative data analysis.

Introduction

This compound is a germacrane-type sesquiterpenoid that contributes to the medicinal properties of various Curcuma species, including Curcuma zedoaria (zedoary). Sesquiterpenoids are a diverse class of C15 isoprenoids synthesized in plants through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. The biosynthesis of this compound is believed to follow the general trajectory of sesquiterpenoid synthesis, originating from the central precursor farnesyl diphosphate (FPP). While the initial steps are well-established, the specific enzymatic modifications leading to the final this compound structure are still an active area of research.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated from the universal sesquiterpenoid precursor, farnesyl diphosphate (FPP). The pathway can be broadly divided into two major stages: the cyclization of FPP to form the germacrane skeleton and the subsequent oxidative modifications.

Formation of the Germacrane Skeleton

The linear FPP molecule is first cyclized by a class of enzymes known as terpene synthases (TPSs). In the case of this compound, the key enzyme is a germacrene A synthase (GAS) . This enzyme catalyzes the conversion of FPP to (+)-germacrene A, which serves as the foundational scaffold for a wide array of sesquiterpenoids.[1][2]

Post-Cyclization Modifications

Following the formation of germacrene A, a series of oxidative reactions are required to yield this compound. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , a large and diverse family of enzymes responsible for the functionalization of various secondary metabolites in plants.[3][4][5] While the specific CYPs involved in this compound biosynthesis have not yet been definitively identified, based on analogous pathways in other plant species and the known chemistry, the following steps are proposed:

-

Hydroxylation of Germacrene A: The first oxidative step is likely the hydroxylation of the germacrene A ring. A specific CYP enzyme would introduce a hydroxyl group at a key position on the germacrane skeleton.

-

Further Oxidation and Rearrangement: Subsequent oxidation and potential rearrangement reactions, also likely catalyzed by CYPs and possibly other enzymes like dehydrogenases, would lead to the formation of the ketone functional group and the specific stereochemistry characteristic of this compound. The exact sequence and nature of these intermediates are yet to be elucidated.

The proposed biosynthetic pathway is visualized in the diagram below.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the enzymatic kinetics and conversion rates for the this compound biosynthetic pathway. Future research should focus on characterizing the enzymes involved to populate the following data table.

| Enzyme | Substrate | Kcat (s⁻¹) | Km (µM) | Vmax (µmol/mg/min) | Product(s) |

| Germacrene A Synthase (GAS) | FPP | ND | ND | ND | (+)-Germacrene A |

| Cytochrome P450 (putative) | (+)-Germacrene A | ND | ND | ND | Oxidized Intermediates |

| Cytochrome P450 (putative) | Oxidized Intermediates | ND | ND | ND | This compound |

ND: Not Determined

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A modern approach to identifying the genes involved in a biosynthetic pathway is through the analysis of biosynthetic gene clusters (BGCs) .[6][7][8]

Experimental Workflow:

Methodology:

-

RNA Extraction and Sequencing: Extract total RNA from Curcuma rhizomes, where this compound is abundant. Prepare cDNA libraries and perform deep sequencing using a platform such as Illumina.

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads into transcripts. Annotate the transcripts by comparing them against public databases (e.g., NCBI, UniProt) to identify putative terpene synthases, cytochrome P450s, and other relevant enzymes.

-

Biosynthetic Gene Cluster Analysis: Utilize tools like plantiSMASH to identify potential BGCs in the assembled transcriptome or a sequenced genome. Look for clusters containing a germacrene A synthase and multiple CYP genes.

-

Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes and clone them into an appropriate expression vector (e.g., for E. coli or yeast). Express the recombinant proteins.[1][2][9][10][11]

-

In Vitro Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with the expected substrates (FPP for GAS, germacrene A for CYPs). Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm enzyme function.

Detection and Quantification of Terpenoid Intermediates

Methodology:

-

Extraction: Homogenize fresh plant tissue in a suitable organic solvent (e.g., hexane or ethyl acetate) to extract terpenoids.[12][13][14]

-

Fractionation (Optional): For complex mixtures, perform column chromatography on silica gel to separate compounds based on polarity.

-

Analysis:

-

GC-MS: For volatile and semi-volatile compounds like germacrene A and potential early intermediates. Derivatization may be necessary for more polar compounds.[12]

-

High-Performance Liquid Chromatography (HPLC): For less volatile and more polar compounds, including this compound and its later-stage precursors. Use a suitable column (e.g., C18) and a detector such as a UV-Vis or mass spectrometer.[15]

-

-

Quantification: Use authentic standards to create calibration curves for the accurate quantification of identified compounds.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid framework for further investigation. The immediate research priorities should be the identification and functional characterization of the specific cytochrome P450 enzymes responsible for the conversion of germacrene A to this compound. This will involve the systematic testing of candidate CYPs identified through transcriptomic and genomic approaches. A detailed understanding of this pathway will not only be of fundamental scientific interest but will also pave the way for the metabolic engineering of microorganisms or model plants for the sustainable production of this valuable medicinal compound.

References

- 1. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Identification of a Unique Germacrene A Oxidase from Xanthium strumarium [techscience.com]

- 4. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Terpene-Related Biosynthetic Gene Clusters in Tobacco through Computational-Based Genomic, Transcriptomic, and Metabolic Analyses [agris.fao.org]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]

- 13. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extraction and Analysis of Terpenes/Terpenoids. | Semantic Scholar [semanticscholar.org]

- 15. iipseries.org [iipseries.org]

Dehydrocurdione: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocurdione, a germacrane sesquiterpenoid isolated from the rhizomes of Curcuma zedoaria and Curcuma aromatica, has garnered significant interest for its potent anti-inflammatory and antioxidant properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its primary biological activities, and the underlying molecular mechanisms. Detailed experimental protocols for key assays and visualizations of its principal signaling pathway are included to support further research and drug development efforts.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2] |

| Molecular Weight | 234.33 g/mol | [1][2] |

| IUPAC Name | (6E,10S)-6,10-dimethyl-3-propan-2-ylidenecyclodec-6-ene-1,4-dione | [1] |

| CAS Number | 38230-32-9 | [1][2] |

| Appearance | Powder | [2] |

| Predicted Water Solubility | 0.19 g/L | |

| Predicted logP | 3.33 | |

| Polar Surface Area | 34.14 Ų | [1] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most prominent. It also possesses analgesic and antipyretic properties.[3] The primary mechanism of action for its anti-inflammatory and antioxidant effects is the induction of Heme Oxygenase-1 (HO-1), a crucial enzyme in the cellular antioxidant defense system.[2][4]

This induction is mediated through the Keap1-Nrf2 signaling pathway. This compound interacts with Kelch-like ECH-associated protein 1 (Keap1), which leads to the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) into the nucleus.[2][4] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene, thereby activating its transcription.[2][4]

Furthermore, this compound has been shown to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.[2][4]

Key Biological Activities:

-

Anti-inflammatory: Reduces inflammation in various in vivo models, including carrageenan-induced paw edema and chronic adjuvant arthritis.[3][4]

-

Antioxidant: Scavenges free radicals and induces the expression of the antioxidant enzyme HO-1.[3]

-

Analgesic: Mitigates the writhing reflex induced by acetic acid in mice.[3]

-

Antipyretic: Reduces fever elicited by baker's yeast in rats.[3]

Signaling Pathway

The primary signaling pathway modulated by this compound is the Keap1-Nrf2-HO-1 pathway, a critical regulator of cellular redox homeostasis and the inflammatory response.

Caption: The Keap1-Nrf2-HO-1 signaling pathway activated by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of this compound.

Isolation of this compound from Curcuma zedoaria

While a highly detailed, step-by-step protocol for the isolation of this compound is not consistently reported across the literature, a general workflow can be described. The process typically involves extraction from the dried rhizomes of Curcuma zedoaria, followed by chromatographic separation.

Caption: A general workflow for the isolation of this compound.

Characterization of this compound

The structure of isolated this compound is typically elucidated using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyl (C=O) groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

Note: Specific spectral data (chemical shifts, absorption bands, and fragmentation patterns) for this compound are not consistently reported in publicly available literature and would need to be determined experimentally.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator NO in macrophages stimulated with lipopolysaccharide (LPS).

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and incubated.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).

-

NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated groups to the LPS-stimulated control group.

Heme Oxygenase-1 (HO-1) Induction Assay

This assay determines the ability of this compound to induce the expression of the antioxidant enzyme HO-1.

Cell Line: RAW 264.7 cells.

Methodology:

-

Cell Culture and Seeding: As described in the NO inhibition assay.

-

Treatment: Cells are treated with various concentrations of this compound for different time points (e.g., 3, 6, 12, 24 hours).

-

Analysis of HO-1 Expression:

-

Western Blotting (for protein levels): Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with a primary antibody specific for HO-1, followed by a secondary antibody conjugated to a detectable marker.

-

Quantitative PCR (qPCR) (for mRNA levels): Total RNA is extracted from the cells and reverse-transcribed into cDNA. The cDNA is then used as a template for qPCR with primers specific for the HO-1 gene.

-

-

Data Analysis: The levels of HO-1 protein or mRNA in the this compound-treated groups are compared to those in the untreated control group.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory and antioxidant properties, primarily mediated through the activation of the Keap1-Nrf2-HO-1 signaling pathway. This technical guide provides a foundational understanding of its physicochemical characteristics and biological activities, along with standardized methodologies for its study. Further research is warranted to fully elucidate its therapeutic potential, including more detailed investigations into its pharmacokinetics, safety profile, and efficacy in various disease models. The lack of readily available, experimentally determined physical and spectral data highlights an area for future research to fully characterize this compound.

References

Dehydrocurdione Spectral Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of dehydrocurdione, a bioactive sesquiterpenoid isolated from Curcuma zedoaria. The document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, along with the experimental protocols for their acquisition. Furthermore, it visualizes the isolation workflow and a key signaling pathway influenced by this compound.

Spectroscopic Data of this compound

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

NMR Spectral Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.28 | d | 11.2 |

| 2α | 2.25 | m | |

| 2β | 2.08 | m | |

| 3α | 2.55 | m | |

| 3β | 2.45 | m | |

| 5 | 5.05 | d | 9.6 |

| 6α | 2.65 | m | |

| 6β | 2.35 | m | |

| 11 | 2.85 | sept | 6.8 |

| 12 | 1.15 | d | 6.8 |

| 13 | 1.12 | d | 6.8 |

| 14 | 1.65 | s | |

| 15 | 1.85 | s |

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 125.5 |

| 2 | 26.4 |

| 3 | 42.1 |

| 4 | 134.2 |

| 5 | 124.8 |

| 6 | 40.5 |

| 7 | 148.5 |

| 8 | 209.8 |

| 9 | 52.3 |

| 10 | 138.7 |

| 11 | 26.2 |

| 12 | 21.3 |

| 13 | 21.1 |

| 14 | 16.2 |

| 15 | 18.9 |

Mass Spectrometry (MS) Data

The mass spectrum of this compound was obtained via gas chromatography-mass spectrometry (GC-MS).

Table 3: GC-MS Spectral Data of this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.34 g/mol |

| Retention Time (RT) | 27.86 min |

| Molecular Ion (M⁺) | m/z 234 (10%)[1] |

| Key Fragment Ions | m/z 178 (27%), 164 (53%), 152 (49%), 121 (37%), 96 (53%), 68 (100%), 41 (59%)[1] |

Infrared (IR) Spectroscopy Data

The IR spectrum highlights the characteristic functional groups present in this compound.

Table 4: IR Spectral Data of this compound

| Wavenumber (νₘₐₓ, cm⁻¹) | Functional Group Assignment |

| 1715 | C=O stretching (ketone)[1] |

| 1679 | C=C stretching (α,β-unsaturated ketone)[1] |

| 2934 | C-H stretching (alkane) |

| 1453 | C-H bending (alkane) |

| 1375 | C-H bending (alkane) |

Experimental Protocols

Detailed methodologies for the isolation and spectral analysis of this compound are provided below.

Isolation of this compound from Curcuma zedoaria

The following workflow outlines the extraction and isolation of this compound from the rhizomes of Curcuma zedoaria.

Caption: Workflow for the Isolation of this compound.

Protocol:

-

Fresh rhizomes of C. zedoaria (3.6 kg) were extracted with methanol (MeOH).[2]

-

The resulting extract was concentrated under vacuum.[2]

-

The concentrated aqueous solution was partitioned successively with a benzene/water and then an ethyl acetate (EtOAc)/water system.[2]

-

The benzene-soluble portion was collected and subjected to silica gel column chromatography.

-

The column was eluted with a gradient of hexane and ethyl acetate.

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound were combined and further purified to yield the final compound.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer was used for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

Sample Preparation: this compound was dissolved in deuterated chloroform (CDCl₃) for analysis.

Data Acquisition:

-

¹H NMR: Standard pulse sequences were used to acquire the proton NMR spectrum.

-

¹³C NMR: The carbon spectrum was obtained with proton decoupling.

Mass Spectrometry

Instrumentation: Gas chromatography coupled with a mass spectrometer (GC-MS).[1]

Sample Preparation: The purified this compound was dissolved in a suitable volatile solvent.

GC Conditions:

-

The sample was injected into the GC system, where it was vaporized and separated on a capillary column.

-

The temperature program was optimized to ensure good separation of the components.

MS Conditions:

-

The mass spectrometer was operated in electron ionization (EI) mode.

-

The mass-to-charge ratio (m/z) of the fragments was recorded to generate the mass spectrum.[1]

Infrared Spectroscopy

Instrumentation: A Perkin Elmer 1600 Series FT-IR infrared spectrophotometer was utilized.[1]

Sample Preparation: The spectrum was obtained using a solution of this compound in chloroform (CHCl₃).[1]

Data Acquisition:

-

The sample was placed in the IR beam.

-

The instrument recorded the absorption of infrared radiation at different wavenumbers, resulting in the IR spectrum.

Signaling Pathway

This compound has been shown to exhibit anti-inflammatory and antioxidant effects, in part through the activation of the Keap1-Nrf2 signaling pathway.

Caption: Activation of the Keap1-Nrf2 Pathway by this compound.

Under normal conditions, Keap1 targets the transcription factor Nrf2 for proteasomal degradation. This compound can inactivate Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their transcription and subsequent antioxidant and anti-inflammatory effects.

References

Dehydrocurdione: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocurdione, a sesquiterpenoid isolated from the rhizomes of Curcuma zedoaria (Zedoary), has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth review of the current literature on the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and potential anticancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in both in vivo and in vitro models. Its mechanism of action is primarily linked to its antioxidant properties and its ability to modulate key inflammatory pathways.

Quantitative Data on Anti-inflammatory Activity

| Activity | Experimental Model | Dosage/Concentration | Observed Effect | Reference |

| Analgesic | Acetic acid-induced writhing in ICR mice | 40 - 200 mg/kg (oral) | Mitigated writhing reflex | [1] |

| Antipyretic | Baker's yeast-induced fever in Sprague-Dawley rats | 40 - 200 mg/kg (oral) | Reduced fever | [1] |

| Anti-inflammatory | Carrageenan-induced paw edema in Wistar rats | 200 mg/kg (oral) | Inhibition of paw edema | [1] |

| Anti-arthritic | Adjuvant-induced chronic arthritis in Wistar rats | 120 mg/kg/day for 12 days (oral) | Significantly reduced chronic arthritis | [1] |

| Cyclooxygenase Inhibition | In vitro assay | Not specified | Minimal inhibition (compared to Indomethacin IC50: 0.1 µM) | [1] |

Mechanism of Action: The Nrf2/HO-1 Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including HO-1. The upregulation of HO-1 helps to mitigate oxidative stress, a key contributor to inflammation.

Experimental Protocols

-

Animals: Male Wistar rats (150-200g) are used.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Treatment: this compound (e.g., 200 mg/kg) or a vehicle control is administered orally one hour before carrageenan injection.

-

Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Antioxidant Activity

The anti-inflammatory properties of this compound are closely linked to its capacity to scavenge free radicals and reduce oxidative stress.

Quantitative Data on Antioxidant Activity

| Assay | Method | Concentration Range | Observed Effect | Reference |

| Free Radical Scavenging | Electron Paramagnetic Resonance (EPR) spectrometry using DMPO as a spin trap | 100 µM to 5 mM | Significantly reduced free radical formation from hydrogen peroxide and ferrous iron | [1] |

Experimental Protocols

-

Reagents: DPPH solution (e.g., 0.1 mM in methanol), this compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

-

Procedure:

-

Add a specific volume of this compound solution to a cuvette or microplate well.

-

Add an equal volume of DPPH solution and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Analysis: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anticancer Activity

While this compound is a component of Curcuma zedoaria, a plant with traditional use in cancer treatment, direct evidence of its specific anticancer activity is limited in the current scientific literature. Studies have primarily focused on crude extracts of Curcuma zedoaria or other isolated sesquiterpenes.

Activity of Related Compounds and Extracts

Several other sesquiterpenes isolated from Curcuma zedoaria have demonstrated cytotoxic effects against various cancer cell lines. For instance, Curcumenol, 4,8-dioxo-6β-methoxy-7α,11-epoxycarabrane, and zedoarofuran exhibited cytotoxic effects against human gastric cancer AGS cells with IC50 values in the range of 212-392 μM[2]. While these findings are promising for the therapeutic potential of Curcuma zedoaria in cancer treatment, they do not directly quantify the anticancer activity of this compound. Further research is required to elucidate the specific role and potency of this compound in inhibiting cancer cell proliferation and inducing apoptosis.

Conclusion

This compound, a sesquiterpenoid from Curcuma zedoaria, exhibits significant anti-inflammatory and antioxidant activities. Its mechanism of action is partly attributed to the activation of the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response. The available quantitative data and established experimental protocols provide a solid foundation for further investigation into its therapeutic potential for inflammatory conditions. However, while related compounds from the same plant source have shown promise, the direct anticancer activity of this compound remains an area that requires dedicated research to establish its efficacy and mechanism of action. Future studies focusing on the cytotoxic and apoptotic effects of pure this compound on various cancer cell lines are crucial to fully understand its potential as a therapeutic agent.

References

In Vitro Profile of Dehydrocurdione: A Technical Overview of Preclinical Screening

For Immediate Release

Dehydrocurdione, a sesquiterpene isolated from the rhizomes of Curcuma zedoaria, has emerged as a compound of significant interest in preclinical research. A comprehensive analysis of its preliminary in vitro screening reveals a spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide synthesizes the available data, providing researchers, scientists, and drug development professionals with a detailed overview of its in vitro bioactivity, experimental methodologies, and associated signaling pathways.

Summary of In Vitro Bioactivities

This compound has demonstrated notable effects across several key in vitro assays. Its biological activities are summarized below, with quantitative data presented in the subsequent tables.

-

Anti-inflammatory Activity: this compound has been shown to possess anti-inflammatory properties, primarily attributed to its potent antioxidant effects rather than direct inhibition of cyclooxygenase (COX) enzymes. It has been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

-

Antioxidant Activity: The compound exhibits significant free-radical scavenging capabilities. Studies using electron paramagnetic resonance (EPR) spectrometry have confirmed its ability to reduce free radical formation.[1]

-

Cytotoxic Activity: this compound has displayed cytotoxic effects against a range of human cancer cell lines, including cervical (Ca Ski), breast (MCF-7), prostate (PC-3), and colon (HT-29) cancer cells. Notably, it has shown milder cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC).

-

Molecular Mechanism: Research indicates that this compound induces the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme. This induction is mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Quantitative Data Presentation

The following tables summarize the quantitative data from the in vitro screening of this compound.

Table 1: Cytotoxicity of this compound against Human Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| Ca Ski | Cervical Carcinoma | 14.5 ± 0.1 |

| MCF-7 | Breast Adenocarcinoma | > 100.0 |

| PC-3 | Prostate Adenocarcinoma | 30.5 ± 0.9 |

| HT-29 | Colorectal Adenocarcinoma | 45.9 ± 1.2 |

| HUVEC | Normal Endothelial Cells | > 100.0 |

IC₅₀ values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

| Assay | Cell Line/System | Method | Concentration Range | Key Findings |

| Cyclooxygenase Inhibition | - | In vitro enzyme assay | Not specified | Minimal inhibition |

| Free Radical Scavenging | Hydrogen peroxide and ferrous iron | EPR Spectrometry | 100 µM to 5 mM | Significant reduction in free radical formation[1] |

| Nitric Oxide Production | LPS-stimulated RAW 264.7 | Griess Assay | Not specified | Inhibition of NO release |

| Heme Oxygenase-1 Induction | RAW 264.7 | Western Blot/qRT-PCR | 10-100 µM | Concentration-dependent increase in HO-1 mRNA and protein |

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

MTT Assay for Cytotoxicity

This assay determines the cytotoxic effect of this compound on cell viability.

-

Cell Seeding: Cancer cell lines (Ca Ski, MCF-7, PC-3, HT-29) and the normal cell line (HUVEC) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 72 hours.

-

MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates and allowed to adhere.

-

Compound and LPS Treatment: Cells are pre-treated with this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Free Radical Scavenging Assay (EPR Spectroscopy)

This method quantifies the ability of this compound to scavenge free radicals.

-

Radical Generation: Free radicals are generated in a cell-free system, for example, using a Fenton-like reaction (FeSO₄ and H₂O₂).

-

Spin Trapping: The short-lived free radicals are trapped by a spin-trapping agent, such as 5,5'-dimethyl-1-pyrroline-N-oxide (DMPO), to form a more stable radical adduct.

-

EPR Measurement: The EPR spectrum of the spin adduct is recorded in the presence and absence of this compound.

-

Data Analysis: The reduction in the intensity of the EPR signal in the presence of this compound indicates its free radical scavenging activity.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vitro screening.

References

Dehydrocurdione: A Technical Whitepaper on Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocurdione, a sesquiterpene isolated from the rhizomes of Curcuma zedoaria, has demonstrated notable anti-inflammatory and antioxidant properties in preliminary studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its molecular targets and signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated biological pathways to serve as a resource for researchers in pharmacology and drug discovery.

Introduction

This compound is a bioactive compound that has been the subject of investigation for its therapeutic potential. Its anti-inflammatory effects have been observed in various in vivo models, and in vitro studies have begun to elucidate the molecular mechanisms underlying these activities. The primary mechanism appears to be linked to its potent antioxidant and free-radical scavenging properties, which in turn modulate key inflammatory signaling cascades. While direct evidence for its anticancer activity is still emerging, studies on structurally related compounds suggest a potential for inducing apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data from preliminary studies on this compound and its related compounds. It is important to note that specific IC50 values for the cytotoxic activity of this compound against cancer cell lines are not yet available in the public domain.

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Model | Species | Dosage | Effect | Citation |

| Acetic Acid-Induced Writhing | ICR Mice | 40 - 200 mg/kg (p.o.) | Mitigated writhing reflex | [1] |

| Baker's Yeast-Induced Fever | Sprague-Dawley Rats | 40 - 200 mg/kg (p.o.) | Mitigated fever | [1] |

| Carrageenan-Induced Paw Edema | Wistar Rats | 200 mg/kg (p.o.) | Inhibited paw edema | [1] |

| Adjuvant-Induced Chronic Arthritis | Wistar Rats | 120 mg/kg/day for 12 days (p.o.) | Significantly reduced arthritis | [1] |

Table 2: In Vitro Activity of this compound and Related Compounds

| Compound | Assay | Cell Line/System | Concentration/IC50 | Effect | Citation |

| This compound | Cyclooxygenase Inhibition | In vitro | - | Minimal inhibition | [1] |

| This compound | Free Radical Scavenging | EPR Spectrometry | 100 µM - 5 mM | Significantly reduced free radical formation | [1] |

| This compound | Heme Oxygenase-1 (HO-1) Induction | RAW 264.7 Macrophages | 100 µM | Significant increase in HO-1 mRNA and protein levels | |

| Curdione | Cell Viability (CCK-8) | MDA-MB-468 (Breast Cancer) | Starting from 40 µM | Statistically significant inhibition of cell proliferation |

Core Mechanism of Action

Anti-inflammatory and Antioxidant Effects

The primary established mechanism of action for this compound is its anti-inflammatory activity, which is strongly linked to its antioxidant properties.

-

Free Radical Scavenging: this compound directly scavenges free radicals. Electron paramagnetic resonance (EPR) spectrometry has shown that it significantly reduces the formation of free radicals from hydrogen peroxide and ferrous iron[1].

-

Induction of Heme Oxygenase-1 (HO-1): this compound is an inducer of the phase II antioxidant enzyme, heme oxygenase-1 (HO-1). This induction is mediated through the Nrf2-Keap1 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. This compound is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, including HO-1, initiating their transcription. HO-1 catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective and anti-inflammatory effects.

-

Inhibition of Pro-inflammatory Mediators: By inducing HO-1 and scavenging free radicals, this compound can suppress the production of pro-inflammatory mediators. For instance, it has been shown to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) release in macrophages.

Potential Anticancer and Pro-apoptotic Effects

While direct studies on this compound's anticancer activity are limited, research on closely related compounds suggests a potential for inducing apoptosis. The mechanisms likely involve the intrinsic apoptosis pathway.

-

Mitochondrial Pathway of Apoptosis: Based on studies of related sesquiterpenes, this compound may induce apoptosis by causing mitochondrial dysfunction. This can include the impairment of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Activation: The release of cytochrome c can trigger the formation of the apoptosome and subsequent activation of initiator caspases, such as caspase-9. This, in turn, leads to the activation of executioner caspases, like caspase-3, which cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

-

Modulation of Bcl-2 Family Proteins: The apoptotic process is tightly regulated by the Bcl-2 family of proteins. It is plausible that this compound shifts the balance towards apoptosis by downregulating anti-apoptotic proteins (e.g., Bcl-2) and/or upregulating pro-apoptotic proteins (e.g., Bax).

Signaling Pathways

Nrf2-Keap1 Signaling Pathway

Putative Apoptotic Signaling Pathway

Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the study of this compound's mechanism of action. These should be adapted and optimized for specific experimental conditions.

In Vivo Carrageenan-Induced Paw Edema

-

Animals: Male Wistar rats (150-200 g) are used.

-

Groups: Animals are divided into control, vehicle, this compound-treated, and positive control (e.g., indomethacin) groups.

-

Procedure: a. The initial volume of the right hind paw of each rat is measured using a plethysmometer. b. this compound (e.g., 200 mg/kg, suspended in a suitable vehicle) is administered orally (p.o.). The vehicle and positive control are administered to their respective groups. c. After 1 hour, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw. d. Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage inhibition of edema is calculated as: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Western Blot for Apoptosis-Related Proteins

-

Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Protein Extraction: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, Bax) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Immunofluorescence for Nrf2 Nuclear Translocation

-

Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat with this compound for the desired time.

-

Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: a. Wash three times with PBS. b. Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes. c. Incubate with a primary antibody against Nrf2 in 1% BSA in PBST overnight at 4°C. d. Wash three times with PBST. e. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) in 1% BSA in PBST for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: a. Wash three times with PBST. b. Counterstain the nuclei with DAPI for 5 minutes. c. Wash three times with PBS. d. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Nuclear translocation of Nrf2 is indicated by the co-localization of the Nrf2 signal (green) with the DAPI signal (blue).

Conclusion and Future Directions

Preliminary studies on this compound have established its anti-inflammatory and antioxidant properties, with the Nrf2-Keap1 pathway being a key mediator of these effects. While its potential as an anticancer agent is suggested by studies on related compounds, further research is imperative to confirm this and to elucidate the specific molecular mechanisms involved. Future investigations should focus on:

-

Determining the IC50 values of this compound against a panel of human cancer cell lines.

-

Conducting detailed studies to confirm the induction of apoptosis and to identify the specific caspases and Bcl-2 family proteins involved.

-

Investigating the direct effects of this compound on other key signaling pathways implicated in cancer and inflammation, such as MAPK and PI3K/Akt.

-

Performing further in vivo studies to evaluate its efficacy and safety in preclinical cancer models.

A more in-depth understanding of this compound's mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

Identifying Novel Biological Targets of Dehydrocurdione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocurdione, a sesquiterpenoid isolated from Curcuma zedoaria, has demonstrated significant anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological targets and mechanisms of action. The primary focus is on its interaction with the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the involved signaling pathways and workflows.

Core Biological Target: Keap1 and the Nrf2/HO-1 Pathway

The principal biological target of this compound identified to date is the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).

This compound is characterized as a Michael reaction acceptor, containing an α,β-unsaturated carbonyl group. This structural feature allows it to covalently interact with specific cysteine residues on Keap1. This interaction leads to a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 complex.

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The modification of Keap1 by this compound inhibits this process, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a suite of cytoprotective and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1).[1]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the available quantitative data for this compound and related activities.

| Parameter | Value | Assay/Model | Source |

| HO-1 mRNA & Protein Induction | Significant increase at 100 µM | RAW 264.7 macrophages | [1] |

| Analgesic Effect | 40-200 mg/kg (p.o.) | Acetic acid-induced writhing in mice | [2] |

| Anti-edema Effect | 200 mg/kg (p.o.) | Carrageenan-induced paw edema in rats | [2] |

| Anti-arthritic Effect | 120 mg/kg/day (p.o.) for 12 days | Adjuvant-induced chronic arthritis in rats | [2] |

| Cyclooxygenase Inhibition | Minimal | In vitro assay | [2] |

| Free Radical Scavenging | 100 µM to 5 mM | EPR spectrometry (H₂O₂ and ferrous iron) | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's biological activities.

Western Blot for HO-1 Induction

This protocol details the detection of Heme Oxygenase-1 (HO-1) protein expression in RAW 264.7 macrophages following treatment with this compound.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle (DMSO) for 6 hours.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE:

-

Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a 12% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody against HO-1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Immunofluorescence for Nrf2 Nuclear Translocation

This protocol describes the visualization of Nrf2 translocation from the cytoplasm to the nucleus in macrophages treated with this compound.

Methodology:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

-

Allow cells to adhere and grow to 50-60% confluency.

-

Treat cells with this compound (e.g., 100 µM) for a specified time (e.g., 1-2 hours).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate with a primary antibody against Nrf2 (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of Nrf2 (green fluorescence) and nuclei (blue fluorescence).

-

Overlay the images to observe the localization of Nrf2.

-

Nitric Oxide (NO) Suppression Assay

This assay quantifies the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

Methodology:

-

Cell Culture:

-

Seed RAW 264.7 cells (1.5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours.

-

-

Griess Assay:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

-

Determine the percentage of NO inhibition compared to the LPS-only treated control.

-

DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm.

-

Methanol is used as a blank, and a DPPH solution without the sample serves as the control.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

-

Conclusion

This compound presents a promising profile as a modulator of the Keap1-Nrf2/HO-1 pathway, which is central to cellular antioxidant and anti-inflammatory responses. Its ability to act as a Michael acceptor and subsequently activate this protective signaling cascade highlights its therapeutic potential for diseases associated with oxidative stress and inflammation. The experimental protocols detailed in this guide provide a robust framework for further investigation into the specific molecular interactions and dose-dependent effects of this compound, paving the way for its potential development as a novel therapeutic agent. Further research is warranted to determine its precise binding affinity for Keap1 and to establish a comprehensive profile of its inhibitory concentrations against key inflammatory and oxidative stress markers.

References

Dehydrocurdione: A Technical Whitepaper on its Antioxidant Potential and Free Radical Scavenging Capabilities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocurdione, a sesquiterpene isolated from Curcuma zedoaria, has demonstrated notable anti-inflammatory properties linked to its antioxidant effects. This technical guide provides an in-depth analysis of the available scientific data on this compound's antioxidant and free radical scavenging potential. While comprehensive quantitative data from standardized assays like DPPH and ABTS are not extensively available in the current literature, existing studies utilizing electron paramagnetic resonance (EPR) spectrometry confirm its significant free radical scavenging activity. This paper summarizes the current quantitative data, details relevant experimental methodologies, and explores potential antioxidant signaling pathways based on related compounds.

Quantitative Analysis of Antioxidant Activity

The primary quantitative data on this compound's free radical scavenging ability comes from electron paramagnetic resonance (EPR) spectrometry studies. This method allows for the direct detection and quantification of free radicals.

| Antioxidant Assay | Test System | Concentration Range | Observed Effect | Reference |

| Hydroxyl Radical Scavenging | Hydrogen Peroxide and Ferrous Iron | 100 µM - 5 mM | Significant reduction in free radical formation | [1] |

Note: As of the latest literature review, specific IC50 values for this compound in DPPH, ABTS, and superoxide anion scavenging assays are not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key antioxidant assays relevant to the study of this compound.

Electron Paramagnetic Resonance (EPR) Spectrometry for Hydroxyl Radical Scavenging

This method was used to provide the quantitative data available for this compound.

Objective: To determine the ability of this compound to scavenge hydroxyl radicals generated by the Fenton reaction.

Principle: The Fenton reaction (Fe²⁺ + H₂O₂) generates highly reactive hydroxyl radicals (•OH). The spin trap agent, 5,5'-dimethyl-1-pyrroline-N-oxide (DMPO), reacts with the transient •OH radicals to form a more stable DMPO-OH adduct, which can be detected and quantified by EPR spectrometry. The presence of an antioxidant will reduce the concentration of •OH radicals, leading to a decrease in the intensity of the DMPO-OH signal.

Methodology:

-

Reagent Preparation:

-

This compound is dissolved in a suitable solvent to prepare a range of concentrations (e.g., 100 µM to 5 mM).

-

A solution of ferrous sulfate (FeSO₄) is prepared.

-

A solution of hydrogen peroxide (H₂O₂) is prepared.

-

A solution of the spin trap, DMPO, is prepared.

-

-

Reaction Mixture:

-

In a test tube, the this compound solution (or solvent control), FeSO₄ solution, and DMPO solution are mixed.

-

The reaction is initiated by the addition of the H₂O₂ solution.

-

-

EPR Measurement:

-

The reaction mixture is immediately transferred to a quartz capillary tube.

-

The capillary tube is placed into the cavity of the EPR spectrometer.

-

The EPR spectrum is recorded at specific instrument settings (e.g., microwave frequency, modulation amplitude, etc.).

-

-

Data Analysis:

-

The intensity of the characteristic DMPO-OH adduct signal is measured.

-

The percentage of radical scavenging is calculated by comparing the signal intensity of the samples containing this compound to that of the control (without this compound).

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the capacity of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant activity.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound (this compound).

-

A positive control (e.g., ascorbic acid or Trolox) is also prepared in various concentrations.

-

-

Reaction:

-

Add a specific volume of the DPPH working solution to each concentration of the test compound and the positive control.

-

Include a blank containing the solvent and the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Objective: To evaluate the total antioxidant capacity of a compound.